molecular formula C10H6BrNO3 B1409731 Methyl 3-bromo-5-cyano-4-formylbenzoate CAS No. 1805486-30-9

Methyl 3-bromo-5-cyano-4-formylbenzoate

Cat. No.: B1409731
CAS No.: 1805486-30-9
M. Wt: 268.06 g/mol
InChI Key: GRFSRFOKNNGXMI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-formylbenzoate (C₁₀H₆BrNO₃, MW 268.06 g/mol) is a multifunctional benzoate ester featuring bromo, cyano, and formyl substituents at the 3-, 5-, and 4-positions of the aromatic ring, respectively . Its structural complexity arises from the combination of electron-withdrawing groups (EWGs), which confer unique reactivity and physicochemical properties. The compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, or advanced materials.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(4-12)8(5-13)9(11)3-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFSRFOKNNGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-4-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Products include methyl 3-azido-5-cyano-4-formylbenzoate or methyl 3-thiocyanato-5-cyano-4-formylbenzoate.

    Reduction: Products include methyl 3-amino-5-cyano-4-hydroxybenzoate.

    Oxidation: Products include methyl 3-bromo-5-cyano-4-carboxybenzoate.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-bromo-5-cyano-4-formylbenzoate serves as a precursor in the synthesis of various pharmaceutical agents. Its functional groups enable the formation of biologically active compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties.

Material Science

In material science, this compound can be utilized to create polymers and other materials with specific properties. The unique combination of its functional groups allows for modifications that enhance material characteristics such as thermal stability and chemical resistance.

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles.
  • Reduction Reactions : The cyano and formyl groups can be reduced to amines and alcohols.
  • Oxidation Reactions : The formyl group can be oxidized to a carboxylic acid.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds synthesized from this precursor have shown effectiveness against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells.

Case Study 2: Synthesis of Benzoxazole Derivatives

A study highlighted the use of this compound in synthesizing benzoxazole derivatives, which are known for their broad biological activities including antimicrobial and anti-inflammatory effects. The synthetic route utilized this compound as a key intermediate, showcasing its importance in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s cyano and formyl groups distinguish it from halogen-dominated analogs. These EWGs increase electrophilicity, making it reactive in condensation or cyclization reactions (e.g., Knoevenagel or aldol reactions) . In contrast, Methyl 3-bromo-4-chloro-5-fluorobenzoate () exhibits halogens at adjacent positions, which may enhance steric hindrance and reduce solubility compared to the formyl-substituted derivative .

Molecular Weight and Polarity: The target compound has a higher molecular weight than Methyl 3-bromo-4-chloro-5-fluorobenzoate (268.06 vs. 267.48 g/mol), attributed to the cyano and formyl groups.

Synthetic Utility: Methyl 4-bromo-3-formamidobenzoate () is a patented intermediate, suggesting its role in drug discovery. Its formamide group may participate in hydrogen bonding, enabling targeted molecular interactions absent in the cyano/formyl analog .

Reactivity and Stability

  • Formyl Group Reactivity: The formyl substituent in the target compound is prone to oxidation or nucleophilic attack, unlike the inert halogens in Methyl 3-bromo-4-chloro-5-fluorobenzoate. This makes it suitable for synthesizing heterocycles (e.g., quinolines) or Schiff bases .
  • Cyanide Stability: The cyano group’s stability under acidic/basic conditions contrasts with the hydrolytic sensitivity of esters like Methyl shikimate (), which contains hydroxyl groups .

Biological Activity

Methyl 3-bromo-5-cyano-4-formylbenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C9_9H7_7BrN2_2O3_3 and features a bromine atom, a cyano group, and a formyl group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through interference with cellular processes .

2. Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects. Compounds in this class often act by inhibiting pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Cytotoxic Effects
Studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The mechanism typically involves inducing apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction: The compound could interact with biological receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation: Some studies indicate that similar compounds can modulate ROS levels, contributing to their cytotoxic effects.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialShowed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Study CCytotoxicityInduced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological aspects:

  • Acute Toxicity: Classified as harmful if swallowed (H302), indicating potential risks associated with ingestion .
  • Skin Irritation: Causes skin irritation (H315), necessitating caution during handling and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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